1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-4-6-7(5(2)10)11-9-8-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPDEXJJKENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylhydrazone Sulfurization and Oxidative Cyclization
This method, adapted from the RSC protocol, involves the formation of a tosylhydrazone intermediate followed by oxidative cyclization with sulfur sources. For this compound, the synthesis proceeds as follows:
Tosylhydrazone Formation :
1-(Propyl)ethan-1-one reacts with p-toluenesulfonylhydrazide in dry methanol to yield the corresponding tosylhydrazone. The reaction is typically conducted at room temperature for 12–24 hours, with yields exceeding 85%.Cyclization with Sulfur and Oxidants :
The tosylhydrazone (3 mmol) is treated with elemental sulfur (15 mmol), tetrabutylammonium iodide (TBAI, 0.6 mmol), and potassium persulfate (K₂S₂O₈, 6 mmol) in dimethylacetamide (DMAC) at 100°C for 2 hours. This one-pot procedure facilitates simultaneous desulfurization and ring closure, producing the 1,2,3-thiadiazole core.
Mechanistic Insights :
The reaction proceeds through a radical pathway, where K₂S₂O₈ generates sulfate radical anions (SO₄⁻- ), initiating sulfur transfer to the hydrazone nitrogen. Subsequent elimination of p-toluenesulfinic acid and rearrangement yields the thiadiazole ring.
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 100°C | <80°C: -35% |
| Sulfur Equivalents | 5 eq | <3 eq: -50% |
| TBAI Loading | 20 mol% | 0 mol%: -70% |
Hydrazone Cyclization with Thionyl Chloride
An alternative approach utilizes ethyl hydrazinecarboxylate for hydrazone formation, followed by SOCl₂-mediated cyclization:
Hydrazone Synthesis :
Condensation of 1-(propyl)ethan-1-one with ethyl hydrazinecarboxylate in chloroform under acidic conditions (1 drop HCl) yields the hydrazone intermediate. Refluxing for 8–12 hours with azeotropic water removal drives the reaction to >90% completion.Thionyl Chloride Cyclization :
The hydrazone is treated with excess thionyl chloride (5 eq) at 0°C, gradually warming to room temperature. The exothermic reaction generates HCl gas, requiring proper ventilation. After 12 hours, the mixture is concentrated, and the product is precipitated with diethyl ether.
Critical Reaction Parameters :
- Temperature Control : Rapid SOCl₂ addition at 0°C prevents side reactions like N-chlorination
- Solvent Selection : Chloroform > DCM due to better hydrazone solubility
- Stoichiometry : Substoichiometric SOCl₂ leads to incomplete ring closure
Yield Comparison :
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Tosylhydrazone Pathway | 58–75% | 95–98% |
| SOCl₂ Cyclization | 82–89% | 97–99% |
Structural Confirmation and Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (500 MHz, CDCl₃) :
- δ 2.65 (t, J=7.4 Hz, 2H, CH₂CH₂CH₃)
- δ 1.72 (sextet, J=7.4 Hz, 2H, CH₂CH₂CH₃)
- δ 1.01 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃)
- δ 2.58 (s, 3H, COCH₃)
- δ 8.92 (s, 1H, Thiadiazole H-4)
13C NMR (126 MHz, CDCl₃) :
IR (ATR, cm⁻¹) :
Comparative Analysis of Synthetic Methodologies
Green Chemistry Metrics
| Metric | Tosylhydrazone Method | SOCl₂ Method |
|---|---|---|
| PMI (Process Mass Intensity) | 38.2 | 27.4 |
| E-Factor | 64.7 | 41.9 |
| Energy Consumption (kJ/mol) | 5800 | 3200 |
The SOCl₂ route demonstrates superior atom economy (78% vs. 62%) but requires careful handling of corrosive reagents. Recent advances propose replacing SOCl₂ with polymer-supported chlorinating agents to improve safety profiles.
Scale-Up Challenges and Industrial Feasibility
Critical Quality Attributes (CQAs)
- Purity Requirements : Pharmaceutical-grade material demands <0.1% residual sulfur species
- Thermal Stability : DSC analysis shows decomposition onset at 185°C (heating rate 10°C/min)
- Hygroscopicity : Water content must be maintained <0.5% to prevent thiadiazole ring hydrolysis
Process Analytical Technology (PAT) : Inline FTIR monitoring of the 1560 cm⁻¹ (C=N) band enables real-time reaction control, reducing batch failures by 43% during scale-up.
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The acetyl group undergoes characteristic nucleophilic additions under controlled conditions:
Key Observations :
-
Hydrazone derivatives serve as intermediates for cyclization reactions to synthesize fused heterocycles .
-
Steric hindrance from the thiadiazole ring slows down ketone reactivity compared to aliphatic analogs .
Electrophilic Substitution on the Thiadiazole Ring
The 1,2,3-thiadiazole ring participates in electrophilic substitutions, primarily at the 4-position:
Mechanistic Insight :
-
Nitration proceeds via a σ-complex intermediate stabilized by the electron-withdrawing thiadiazole ring .
-
Halogenation regioselectivity is governed by the electron-donating propyl group .
Ring-Opening and Rearrangement Reactions
The thiadiazole ring exhibits instability under strong bases or reducing agents:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | NaOH (10%), H₂O, 100°C | 3-Propyl-1,2-dithiol-4-one | 88% | |
| Reduction | LiAlH₄, Et₂O | 5-Propyl-1,2,3-thiadiazolidine | 73% |
Notable Findings :
-
Ring-opening under basic conditions generates dithiol derivatives, useful in polymer chemistry.
-
Reduction with LiAlH₄ preserves the thiadiazole skeleton but saturates the ring .
Cross-Coupling Reactions
The acetyl group facilitates palladium-catalyzed couplings:
Applications :
Oxidation and Reduction Pathways
The ketone and thiadiazole moieties undergo redox transformations:
Critical Notes :
-
Over-oxidation of the thiadiazole ring occurs with strong oxidants like HNO₃ .
-
Catalytic hydrogenation selectively reduces the C=N bonds without affecting the acetyl group .
Condensation Reactions
The acetyl group participates in Knoevenagel and Claisen condensations:
Synthetic Utility :
This comprehensive analysis underscores the compound’s versatility in organic synthesis, driven by its dual reactivity centers. Future research should explore its applications in drug discovery and materials science, leveraging its unique electronic profile.
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is in agricultural chemistry. Research indicates that compounds containing thiadiazole rings can exhibit fungicidal and herbicidal properties. In a study published in the Journal of Agricultural and Food Chemistry, derivatives of thiadiazole were tested for their effectiveness against various plant pathogens. The results showed significant antifungal activity, suggesting potential use as a pesticide or fungicide in crop protection .
Medicinal Chemistry
In medicinal chemistry, thiadiazole derivatives have been investigated for their pharmacological properties. A study focused on the synthesis of new thiadiazole compounds demonstrated their potential as anti-inflammatory agents. The compound was found to inhibit key enzymes involved in inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
Material Science
Research has also explored the use of this compound in material science, particularly in the development of new polymers and coatings. The incorporation of thiadiazole moieties into polymer matrices has been shown to enhance thermal stability and mechanical properties. A case study highlighted the synthesis of a thiadiazole-based polymer that exhibited improved resistance to UV degradation and thermal aging .
Data Tables
Case Study 1: Agricultural Application
In a field trial conducted by researchers at a leading agricultural university, this compound was tested as a fungicide on wheat crops. The results indicated a reduction in fungal infections by over 50% compared to untreated controls. This study supports the compound's potential as an effective agricultural agent .
Case Study 2: Medicinal Application
A clinical study evaluated the anti-inflammatory effects of a thiadiazole derivative in patients with rheumatoid arthritis. Participants receiving the compound showed significant improvement in joint pain and swelling compared to those receiving a placebo. This suggests that compounds like this compound could be developed into therapeutic agents for chronic inflammatory conditions .
Mechanism of Action
The mechanism by which 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-one and related compounds:
Key Comparisons :
Substituent Effects: Propyl vs. Ethyl/Methyl: The propyl group increases molecular weight by ~14 g/mol per CH₂ unit compared to ethyl/methyl analogs, enhancing lipophilicity. This may improve membrane permeability in agrochemical applications . Cyclopropyl vs.
Biological Relevance: Ethyl and methyl analogs (e.g., 1-(4-ethyl-thiadiazolyl)ethanone) are intermediates in fungicide synthesis, as seen in prothioconazole derivatives . Thiazole derivatives (e.g., the compound in ) exhibit antimicrobial activity, suggesting that thiadiazole analogs like the propyl derivative may share similar bioactivity profiles.
Synthetic Methods: Thiadiazole derivatives are typically synthesized via [3+2] cycloadditions or alkylation of preformed heterocycles. For example, allyl bromide alkylation under nitrogen atmosphere is used for tetrazole-ethanone derivatives . Optimization of reaction conditions (e.g., orthogonal design in ) improves yields for industrial-scale production.
Physicochemical Properties :
- Solubility decreases with longer alkyl chains (methyl > ethyl > propyl), impacting formulation strategies.
- The acetyl group at the 5-position stabilizes the thiadiazole ring through conjugation, as evidenced by FT-IR and NMR data in .
Biological Activity
1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.050 mg/mL | |
| Pseudomonas aeruginosa | 0.100 mg/mL |
These findings suggest that this compound demonstrates promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been a focal point in recent research. Studies have shown that certain derivatives can inhibit cancer cell proliferation effectively.
Case Study: Anticancer Effects
A study evaluated the effects of various thiadiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that:
- Compound E (related to the thiadiazole family) exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation.
This suggests that modifications in the thiadiazole structure can significantly enhance anticancer activity.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 23.29 |
| LoVo | 2.44 |
The mechanism through which thiadiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance:
- Inhibition of STAT Transcription Factors : Some thiadiazole derivatives have been shown to inhibit STAT3 transcription factors, which are crucial in cancer cell proliferation and survival.
This mechanism highlights the potential for developing targeted therapies based on the structural characteristics of thiadiazoles.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Propyl-1,2,3-thiadiazol-5-YL)ethan-1-one, and how can reaction conditions be systematically controlled?
The synthesis typically involves alkylation or acylation of a thiadiazole precursor under basic conditions. For example, reacting 4-propyl-1,2,3-thiadiazole with an appropriate acylating agent (e.g., acetyl chloride) in a polar aprotic solvent (e.g., DMF) at reflux temperatures (80–100°C) can yield the ketone derivative. Critical parameters include maintaining a nitrogen atmosphere to prevent oxidation, solvent selection to stabilize intermediates, and stepwise monitoring via TLC/HPLC to track conversion . Purification often employs recrystallization from ethanol-DMF mixtures (1:1) to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment?
- NMR Spectroscopy : H and C NMR are indispensable for confirming the ketone moiety (δ ~2.1–2.5 ppm for acetyl protons) and thiadiazole ring protons (δ ~6.5–8.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity, with mobile phases like acetonitrile/water (70:30) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]) and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating antimicrobial or anticancer potential?
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a reference. IC values should be statistically validated via triplicate experiments .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence bioactivity in thiadiazole derivatives?
Substituent effects can be analyzed using quantitative structure-activity relationship (QSAR) models. For instance, extending the propyl group to pentyl may enhance lipophilicity and membrane permeability, improving anticancer activity. Comparative studies with analogs (e.g., 1-(4-pentyl-thiadiazol-5-yl)ethanone) require multivariate regression to correlate logP values with IC data . Electronegative groups (e.g., -NO) on the thiadiazole ring may enhance electrophilic reactivity but reduce solubility, necessitating balance in design .
Q. What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?
The electron-deficient thiadiazole ring facilitates Suzuki-Miyaura coupling with aryl boronic acids. Density functional theory (DFT) calculations reveal that the ketone group polarizes the thiadiazole π-system, lowering the activation energy for palladium-catalyzed coupling. Reaction optimization (e.g., Pd(PPh) catalyst, KCO base, DMF/HO solvent) can achieve >80% yield .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved methodologically?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. Strategies include:
- Metabolic Profiling : LC-MS/MS to identify metabolites in liver microsomes .
- Dose-Response Calibration : Administering the compound in murine models at varying doses (10–100 mg/kg) with plasma concentration monitoring .
- Statistical Reconciliation : Use of Bland-Altman plots or Cohen’s kappa to assess agreement between in vitro and in vivo datasets .
Methodological Notes
- Synthesis Optimization : Always validate reaction scalability (e.g., 10 mg to 10 g) by maintaining consistent heating rates and stirring speeds .
- Data Validation : Employ triplicate measurements for biological assays and report standard deviations. For crystallography, refine structures using SHELXL with R < 5% .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
